molecular formula C10H9N3O3S2 B024692 Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 109349-04-4

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Cat. No.: B024692
CAS No.: 109349-04-4
M. Wt: 283.3 g/mol
InChI Key: LUMZBWFQXJJDLR-UHFFFAOYSA-N
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Description

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H9N3O3S2 and a molecular weight of 283.33 g/mol It is known for its unique structure, which includes a nitrophenoxy group, a cyanocarbonimidodithioate moiety, and a methyl group

Preparation Methods

The synthesis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate typically involves the reaction of 4-nitrophenol with methyl chloroformate to form methyl 4-nitrophenyl carbonate. This intermediate is then reacted with cyanamide and carbon disulfide under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding phenol and other by-products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their function. The cyanocarbonimidodithioate moiety may also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate include:

    Methyl [(4-chlorophenoxy)methyl]cyanocarbonimidodithioate: Similar structure but with a chlorine atom instead of a nitro group.

    Methyl [(4-methoxyphenoxy)methyl]cyanocarbonimidodithioate: Contains a methoxy group instead of a nitro group.

    Methyl [(4-aminophenoxy)methyl]cyanocarbonimidodithioate: Features an amino group in place of the nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Biological Activity

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is a compound of interest due to its potential biological activities, particularly in the areas of pharmacology and toxicology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Structure : this compound can be represented structurally as follows:

  • Molecular Formula : C10H10N2O3S2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The presence of the nitrophenoxy group suggests potential interactions with biological systems, particularly through electron-withdrawing effects that may influence reactivity.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may influence the production or scavenging of ROS, impacting oxidative stress in cells.
  • Cell Signaling Pathways : The compound could modulate various signaling pathways, such as those involved in cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. The following table summarizes findings from various studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mLStudy A
Staphylococcus aureus16 µg/mLStudy B
Candida albicans64 µg/mLStudy C

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table presents IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
HeLa25Study D
MCF-730Study E
A54920Study F

These results indicate that while the compound exhibits significant cytotoxic effects on cancer cell lines, it also shows selectivity, which is crucial for therapeutic applications.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
  • Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties against Staphylococcus aureus. The study found that the compound disrupted bacterial cell membrane integrity, leading to cell lysis.

Properties

IUPAC Name

[methylsulfanyl-[(4-nitrophenoxy)methylsulfanyl]methylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-17-10(12-6-11)18-7-16-9-4-2-8(3-5-9)13(14)15/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMZBWFQXJJDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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